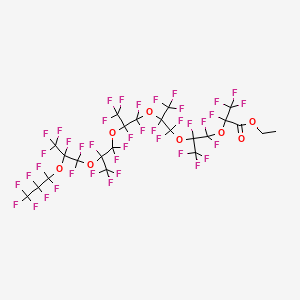

Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate is a fluorinated organic compound with the molecular formula C23H5F41O8 and a molecular weight of 1188.22 g/mol . This compound is known for its unique structure, which includes multiple ether linkages and a high degree of fluorination, making it highly stable and resistant to chemical degradation .

Méthodes De Préparation

The synthesis of ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate involves multiple steps, typically starting with the preparation of the perfluorinated polyether backbone. This backbone is then functionalized with ethyl ester groups through esterification reactions . Industrial production methods often involve the use of specialized fluorination techniques to achieve the high degree of fluorination required for this compound .

Analyse Des Réactions Chimiques

Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate is relatively inert due to its high fluorine content. it can undergo certain chemical reactions under specific conditions:

Applications De Recherche Scientifique

Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate is primarily related to its chemical stability and resistance to degradation. Its molecular structure allows it to form stable interactions with other molecules, making it useful in various applications where stability is crucial . The pathways involved in its interactions are still under investigation, but its high fluorine content plays a significant role in its unique properties .

Comparaison Avec Des Composés Similaires

Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate can be compared to other perfluorinated compounds such as:

- Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride

- Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoic acid

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications . This compound is unique due to its ethyl ester functional group, which imparts specific properties useful in certain applications .

Activité Biologique

Ethyl perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaeicosanoate is a fluorinated compound with potential applications in various fields such as biomedicine and materials science. Its unique structure incorporates multiple fluorinated groups and ether linkages that influence its biological activity.

Chemical Structure

The compound features:

- Fluorinated Carbon Chains : These contribute to hydrophobicity and stability.

- Hexaoxaeicosanoate Backbone : This structure may interact with biological membranes.

1. Antimicrobial Activity

Fluorinated compounds have been studied for their antimicrobial properties. This compound may exhibit varying degrees of effectiveness against bacteria and fungi due to its hydrophobic nature.

2. Cytotoxicity

Research indicates that certain fluorinated compounds can affect cell viability. The cytotoxic effects of this compound could be assessed using various cell lines to determine its potential as an anticancer agent.

3. Biocompatibility

Given its potential applications in drug delivery systems and biomedical devices, assessing the biocompatibility of this compound is crucial. Studies typically evaluate cell adhesion and proliferation in the presence of fluorinated materials.

4. Environmental Impact

Fluorinated compounds are known for their persistence in the environment. Understanding the degradation pathways and ecological effects is essential for evaluating the safety of using this compound in commercial applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various fluorinated compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with longer fluorinated chains displayed enhanced antimicrobial activity due to increased hydrophobic interactions with bacterial membranes.

Case Study 2: Cytotoxicity Assessment

In vitro studies on similar fluorinated ethers revealed dose-dependent cytotoxicity in human cancer cell lines. The mechanism was linked to oxidative stress induction and apoptosis pathways.

Case Study 3: Biocompatibility Testing

Research involving the implantation of fluorinated polymers in animal models showed promising results regarding biocompatibility. Histological analysis indicated minimal inflammatory response and good integration with surrounding tissues.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C24H47F6O6 |

| Molecular Weight | 508.61 g/mol |

| Log P (octanol-water partition coefficient) | High (indicating hydrophobicity) |

| Solubility | Low in water; soluble in organic solvents |

| Biological Activity | Observation |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Biocompatibility | Low inflammatory response in vivo |

Propriétés

IUPAC Name |

ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H5F41O8/c1-2-66-3(65)4(24,11(32,33)34)67-19(55,56)6(27,13(38,39)40)69-21(59,60)8(29,15(44,45)46)71-23(63,64)10(31,17(50,51)52)72-22(61,62)9(30,16(47,48)49)70-20(57,58)7(28,14(41,42)43)68-18(53,54)5(25,26)12(35,36)37/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNZMLAESFFIHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H5F41O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70896538 |

Source

|

| Record name | Ethyl 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxahenicosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1188.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121368-60-3 |

Source

|

| Record name | Ethyl 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxahenicosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70896538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.